5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione
Overview
Description
5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione: is a chemical compound with the molecular formula C9H8Br2O3 and a molecular weight of 323.97 g/mol . It is known for its unique structure, which includes a hexahydro-4,7-methanoisobenzofuran core with two bromine atoms attached at the 5 and 6 positions . This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione typically involves the bromination of hexahydro-4,7-methanoisobenzofuran-1,3-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 6 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as chloroform or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active compounds .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and unique structure make it valuable for the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
- 5,6-Dichlorohexahydro-4,7-methanoisobenzofuran-1,3-dione
- 5,6-Diiodohexahydro-4,7-methanoisobenzofuran-1,3-dione
- 5,6-Difluorohexahydro-4,7-methanoisobenzofuran-1,3-dione
Comparison: Compared to its analogs, 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties. Bromine atoms are larger and more polarizable than chlorine, fluorine, or iodine, leading to different steric and electronic effects. These differences can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
IUPAC Name |
8,9-dibromo-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c10-6-2-1-3(7(6)11)5-4(2)8(12)14-9(5)13/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFFMUZIOYHTFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884164 | |
Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-81-2, 63179-93-1 | |
Record name | 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5455-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC140602 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2, 5,6-dibromo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2, 5,6-dibromo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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